molecular formula C19H18ClF4N3O5S B1428544 Tiafenacil CAS No. 1220411-29-9

Tiafenacil

Cat. No.: B1428544
CAS No.: 1220411-29-9
M. Wt: 511.9 g/mol
InChI Key: QPTPZPIXUPELRM-UHFFFAOYSA-N
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Description

Tiafenacil is a recently developed herbicide belonging to the pyrimidinedione chemical class. It functions as a protoporphyrinogen IX oxidase inhibitor, which is crucial for its herbicidal activity. This compound is primarily used for preplant burndown in soybean fields to control glyphosate-resistant horseweed .

Mechanism of Action

Target of Action

Tiafenacil is a herbicide that primarily targets a group of weeds, including glyphosate-resistant Palmer amaranth in cotton, glyphosate-resistant marestail in corn and soybeans, and waterhemp in corn and soybean . It provides an alternative for controlling these resistant weeds, which are a significant financial, production, and pest management issue for growers throughout the nation .

Mode of Action

This compound is a protoporphyrinogen IX oxidase (PPO)-inhibiting herbicide . This enzyme plays a crucial role in the biosynthesis of chlorophyll, a vital component for photosynthesis in plants. By inhibiting this enzyme, this compound disrupts the normal functioning of the photosynthetic process, leading to the death of the targeted weeds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protoporphyrinogen IX pathway . When this pathway is inhibited, it leads to an accumulation of protoporphyrinogen, a highly photodynamic intermediate. This accumulation triggers photooxidative damage that destroys cell membranes .

Pharmacokinetics

It is known that this compound is rapidly absorbed by emerged, actively growing, and susceptible green plant tissue

Result of Action

The molecular and cellular effects of this compound’s action involve the rapid disintegration and drying of plant tissue . This is a result of the photooxidative damage caused by the accumulation of protoporphyrinogen due to the inhibition of the PPO enzyme .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that this compound is proposed for pre-plant and pre-emergence burndown use in various crops, including corn, cotton, soybeans, and wheat . This suggests that the timing of application and the growth stage of the plants could be important factors in its efficacy.

Biochemical Analysis

Biochemical Properties

Tiafenacil plays a significant role in biochemical reactions by inhibiting the enzyme protoporphyrinogen IX oxidase. This enzyme is involved in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the normal function of the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation results in the generation of reactive oxygen species when exposed to light, causing oxidative damage to cellular components . This compound interacts with various biomolecules, including protoporphyrinogen IX oxidase, leading to its inhibition and subsequent biochemical effects.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In plant cells, it disrupts the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components, resulting in cell death. This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of protoporphyrinogen IX oxidase . This disruption leads to the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components.

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of protoporphyrinogen IX oxidase. This enzyme is responsible for the conversion of protoporphyrinogen IX to protoporphyrin IX, a crucial step in the biosynthesis of chlorophyll and heme. By inhibiting this enzyme, this compound disrupts the normal function of the chlorophyll biosynthesis pathway, leading to the accumulation of protoporphyrin IX. This accumulation results in the generation of reactive oxygen species when exposed to light, causing oxidative damage to cellular components . This compound binds to the active site of protoporphyrinogen IX oxidase, inhibiting its activity and leading to the observed biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound inhibits protoporphyrinogen IX oxidase, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components when exposed to light. Over time, the stability and degradation of this compound can affect its long-term effects on cellular function. In in vitro and in vivo studies, this compound has been shown to cause long-term oxidative damage to cellular components, leading to cell death .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound inhibits protoporphyrinogen IX oxidase, leading to the accumulation of protoporphyrin IX and subsequent oxidative damage to cellular components. At higher doses, this compound can cause more severe oxidative damage, leading to cell death and tissue necrosis. Threshold effects have been observed in animal studies, with higher doses causing more pronounced toxic and adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathways of chlorophyll and heme biosynthesis. By inhibiting protoporphyrinogen IX oxidase, this compound disrupts the normal function of these pathways, leading to the accumulation of protoporphyrin IX. This accumulation causes oxidative damage to cellular components when exposed to light. This compound interacts with various enzymes and cofactors involved in these metabolic pathways, leading to its observed biochemical effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various transporters and binding proteins. These transporters and binding proteins facilitate the movement of this compound to its target site, protoporphyrinogen IX oxidase. The localization and accumulation of this compound within cells and tissues can affect its activity and function, leading to the observed biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the chloroplasts, where it exerts its inhibitory effects on protoporphyrinogen IX oxidase. This compound is directed to the chloroplasts through specific targeting signals and post-translational modifications. The localization of this compound within the chloroplasts is crucial for its activity and function, leading to the observed biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tiafenacil involves several steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow processes. The process is designed to be cost-effective and environmentally friendly, with stringent quality control measures to ensure consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Tiafenacil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and degradation in the environment.

Common Reagents and Conditions:

Major Products Formed: The primary products formed from these reactions include various transformation products, such as TP1, TP2, TP3, TP4, and TP5, which are analyzed using advanced techniques like UHPLC-QTOF-MS/MS .

Scientific Research Applications

Tiafenacil has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Saflufenacil: Another protoporphyrinogen IX oxidase inhibitor used for similar applications.

    Metribuzin: Often used in combination with Tiafenacil for enhanced herbicidal activity.

    Glyphosate: A widely used herbicide with a different mechanism of action.

Uniqueness of this compound: this compound stands out due to its high efficacy against glyphosate-resistant weeds and its rapid action. It also has a favorable environmental profile, with low toxicity to non-target organisms and minimal residual activity in the soil .

Properties

IUPAC Name

methyl 3-[2-[2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]phenyl]sulfanylpropanoylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF4N3O5S/c1-9(17(30)25-5-4-16(29)32-3)33-13-7-12(11(21)6-10(13)20)27-15(28)8-14(19(22,23)24)26(2)18(27)31/h6-9H,4-5H2,1-3H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTPZPIXUPELRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(=O)OC)SC1=C(C=C(C(=C1)N2C(=O)C=C(N(C2=O)C)C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF4N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20873394
Record name Tiafenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220411-29-9
Record name Tiafenacil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220411299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiafenacil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20873394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-((2RS)-2-{2-chloro-4-fluoro-5-(1,2,3,6-tetrahydro-3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenylthio}propionamido)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIAFENACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL8M8V4YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 3-(2-chloropropionylamino)propionic acid methyl ester (6.93 g) and potassium carbonate (4.72 g) in acetonitrile (150 mL) was added dropwise a solution of 3-(4-chloro-2-fluoro-5-mercaptophenyl)-1-methyl-6-trifluoromethyl-1H-pyrimidin-2,4-dione (11.54 g) in acetonitrile (75 mL) at 45° C. to 50° C. for 1 hour. The reaction mixture was stirred at the same temperature for 2 hours and neutralized at 5° C. with 1 N hydrochloric acid. Water and ethyl acetate were added to separate the organic layer. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried with magnesium sulfate, filtered, concentrated, and recrystallized with ether to give the target compound (13.00 g, yield 78%, white solid).
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75 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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